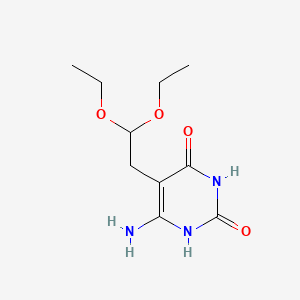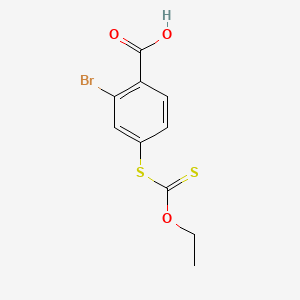
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) is a heterocyclic organic compound with the molecular formula C11H21NO3. It is known for its unique structure, which includes a cyclobutane ring and a diethyl acetal group. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) typically involves the reaction of cyclobutanecarboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diethyl acetal group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethyl acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives. The specific products depend on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in ring-opening reactions, cycloadditions, and other transformations that are crucial for its biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-: Similar in structure but lacks the diethyl acetal group.
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, dimethyl acetal: Similar but with a dimethyl acetal group instead of diethyl.
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, ethyl acetal: Similar but with an ethyl acetal group.
Uniqueness
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) is unique due to its diethyl acetal group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
100050-26-8 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.293 |
Nombre IUPAC |
3-[dimethylamino(diethoxy)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C11H21NO3/c1-5-14-11(12(3)4,15-6-2)9-7-10(13)8-9/h9H,5-8H2,1-4H3 |
Clave InChI |
CRSRBOVXQLMACY-UHFFFAOYSA-N |
SMILES |
CCOC(C1CC(=O)C1)(N(C)C)OCC |
Sinónimos |
Cyclobutanecarboxamide, N,N-dimethyl-3-oxo-, diethyl acetal (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


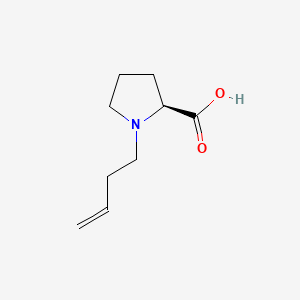
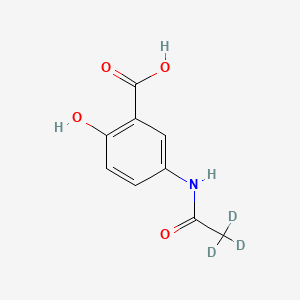
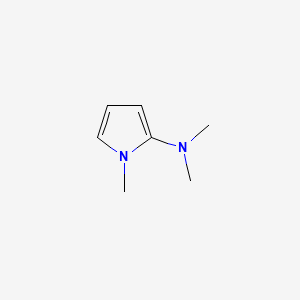
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)
![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)
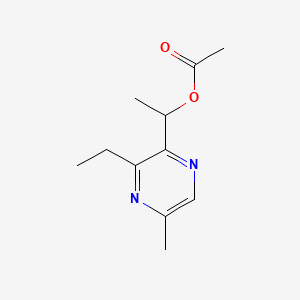

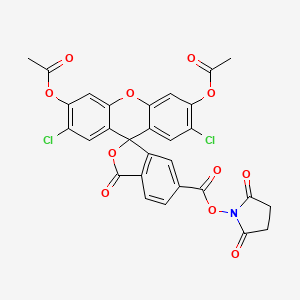
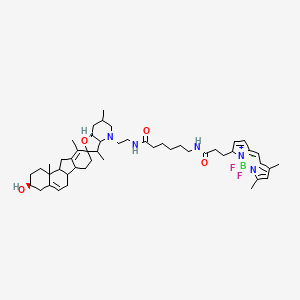
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
